
2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid” is a complex organic molecule. It has a molecular formula of C11H12N2O3 . The structure of this compound includes a cyclopropane ring, a carboxylic acid group, and a pyridin-3-ylmethylcarbamoyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of a cyclopropane ring, a carboxylic acid group, and a pyridin-3-ylmethylcarbamoyl group . The cyclopropane ring is a three-membered carbon ring, which is known for its strain due to the forced 60° bond angles, much smaller than the ideal 109.5° angles of a normal tetrahedral carbon atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
Research has highlighted the synthesis and bioactivity of cyclopropane derivatives, which serve as leading compounds due to their biological activities. For instance, the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives demonstrates their potential in herbicidal and fungicidal applications. These compounds, derived from cyclopropanecarboxylic acid, exhibit excellent bioactivity, underscoring the utility of cyclopropane derivatives in developing agricultural chemicals (Tian, Song, Wang, & Liu, 2009).
Efficient One-Pot Synthesis Methodologies
Another area of application is the development of efficient synthesis methods for pyridin-2(1H)-ones via the Vilsmeier-Haack reaction, starting from 1-acetyl,1-carbamoyl cyclopropanes. This methodology underscores the versatility of cyclopropane derivatives in synthesizing complex structures, which could be pivotal in pharmaceutical and material science research (Pan, Dong, Wang, Zhang, Wu, Xiang, & Liu, 2007).
Cyclopropane Functionalizations
Moreover, the exploration of cyclopropane functionalizations to create chiral γ-lactams highlights the role of cyclopropane derivatives in asymmetric synthesis. These structures are significant in the synthesis of drugs and development candidates, providing a complementary approach to traditional methods. The palladium(0)-catalyzed C-H functionalization of achiral cyclopropane to close the pyrrolidine ring in an enantioselective manner represents a notable advancement in the field of organic synthesis (Pedroni & Cramer, 2015).
Environmental Monitoring and Safety
Research also extends to environmental safety and monitoring, where the determination of pyrethroid metabolites in human urine showcases the relevance of cyclopropane derivatives in assessing exposure to widely used insecticides. This aspect of research emphasizes the importance of cyclopropane derivatives in environmental health studies (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Eigenschaften
IUPAC Name |
2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(8-4-9(8)11(15)16)13-6-7-2-1-3-12-5-7/h1-3,5,8-9H,4,6H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMDVNVCRDJGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2929770.png)
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2929771.png)
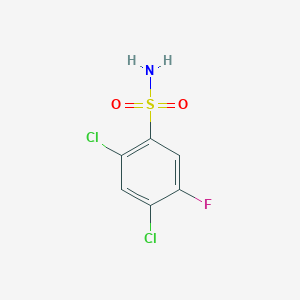
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2929774.png)
![2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B2929775.png)
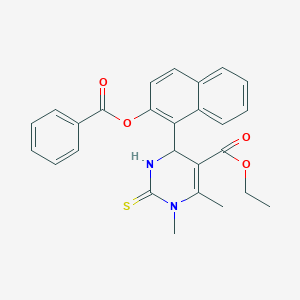
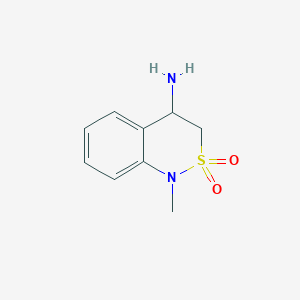
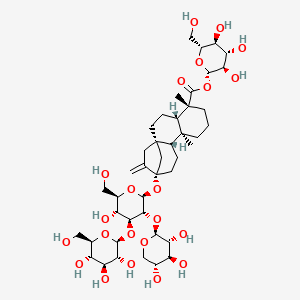
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate](/img/structure/B2929785.png)
![{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2929788.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)
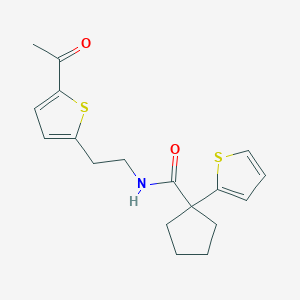
![3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2929792.png)
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)